ethyl 2-[[(5E)-4-oxo-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]acetate
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Overview
Description
Compound “ethyl 2-[[(5E)-4-oxo-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]acetate” is a chemical entity with significant applications in various scientific fields. It is known for its unique properties and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “ethyl 2-[[(5E)-4-oxo-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]acetate” involves specific synthetic routes that include the reaction of epoxy resin with aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This derivative is then reacted with primary amine under controlled conditions to yield the final product .
Industrial Production Methods: In industrial settings, the production of compound “this compound” follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, pressure, and the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: Compound “ethyl 2-[[(5E)-4-oxo-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]acetate” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, reduction may yield alcohols, and substitution may yield halogenated compounds .
Scientific Research Applications
Compound “ethyl 2-[[(5E)-4-oxo-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]acetate” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for probing biochemical pathways.
Medicine: It has potential therapeutic applications and is used in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of compound “ethyl 2-[[(5E)-4-oxo-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]acetate” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compound A: Similar in structure but differs in the functional groups attached.
Compound B: Similar in reactivity but differs in the molecular weight and size.
Compound C: Similar in applications but differs in the mechanism of action.
Uniqueness: Compound “ethyl 2-[[(5E)-4-oxo-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]acetate” is unique due to its specific combination of properties, including its reactivity, stability, and versatility in various applications. This makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
ethyl 2-[[(5E)-4-oxo-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-2-24-14(22)8-25-16-19-13(15(23)20-16)7-11-3-5-12(6-4-11)21-10-17-9-18-21/h3-7,9-10H,2,8H2,1H3,(H,19,20,23)/b13-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSDRWMWIUVMCJ-NTUHNPAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=O)C(=CC2=CC=C(C=C2)N3C=NC=N3)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CSC1=NC(=O)/C(=C\C2=CC=C(C=C2)N3C=NC=N3)/N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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